5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione
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Overview
Description
“5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione” is a chemical compound with the molecular formula C18H16BrNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of indoline derivatives is almost planar . In the crystal structure of a similar compound, “5-bromo-1-ethylindoline-2,3-dione”, the indoline ring system is almost planar, with the largest deviation from the mean plane being 0.016 (2) Å in one molecule and 0.040 (13) Å in another .Scientific Research Applications
Structural Analysis and Chemical Properties
Crystallographic Studies : The compound "5-Bromo-1-(4-bromophenyl)isatin" showcases how bromine-substituted indoline derivatives are structurally characterized, emphasizing the importance of weak intermolecular interactions and potential π–π stacking in crystal formation (El-Hiti et al., 2018).
Synthetic Applications
Antimicrobial Activity : A study demonstrates the synthesis and evaluation of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones derivatives, including brominated variants, for their antimicrobial properties against various bacterial and fungal strains (Ashok et al., 2015).
Anti-HIV and Antitumor Agents : Research into Schiff and Mannich bases of Isatin and its derivatives with Triazole highlights their potential antibacterial, antifungal, and anti-HIV activities, indicating a broad spectrum of pharmacological applications (Pandeya et al., 2000).
Antitumor Activity : Indoline-2,3-dione derivatives have been synthesized and tested for their ability to inhibit the growth of human leukemia cell lines, suggesting their promise as antitumor agents (Li et al., 2014).
Antioxidant Potential
Radical Scavenging Activity : The study on new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides demonstrates significant radical scavenging activity, highlighting the potential of brominated indoline derivatives in natural antioxidant applications (Li et al., 2012).
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the synthesis and biological activity of “5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione” and similar compounds.
Properties
IUPAC Name |
5-bromo-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-11(2)23-16-6-4-3-5-12(16)10-20-15-8-7-13(19)9-14(15)17(21)18(20)22/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFOCVPTPKPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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